molecular formula C10H14ClN B6590313 3-(3-Chlorophenyl)-N-methylpropan-1-amine CAS No. 103275-33-8

3-(3-Chlorophenyl)-N-methylpropan-1-amine

Cat. No.: B6590313
CAS No.: 103275-33-8
M. Wt: 183.68 g/mol
InChI Key: WRGBEJBVJXBDKV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-methylpropan-1-amine is a tertiary amine featuring a three-carbon propane backbone with a meta-chlorophenyl substituent at the terminal carbon and an N-methyl group on the primary amine. The compound’s structure combines aromatic hydrophobicity (via the chlorophenyl group) with moderate basicity (due to the methylated amine).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGBEJBVJXBDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292635
Record name 3-Chloro-N-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103275-33-8
Record name 3-Chloro-N-methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103275-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-(3-chlorophenyl)-2-nitropropene.

    Reduction: The nitro group in 3-(3-chlorophenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-N-methylpropan-1-one or 3-(3-chlorophenyl)propanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic applications, including its use as a psychoactive agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-methylpropan-1-amine involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychoactive substances, contributing to its stimulant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Key Differences

The compound’s analogs vary in three primary aspects:

Substituents on the aromatic ring (e.g., chlorine, trifluoromethyl).

Amine substitution (e.g., N-methyl vs. N,N-dimethyl or diethyl).

Carbon chain length (propane vs. ethane or cyclopropane).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Aromatic Substituent Amine Substitution Key Differences Implications
3-(3-Chlorophenyl)-N-methylpropan-1-amine C₁₀H₁₄ClN 183.68 g/mol 3-Chlorophenyl N-methyl Reference compound Balanced lipophilicity, moderate basicity
Desipramine hydrochloride C₁₈H₂₂N₂·HCl 302.84 g/mol Dibenzazepine ring N-methyl Polycyclic aromatic core Enhanced receptor binding (antidepressant activity)
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine C₁₁H₁₆ClN 197.70 g/mol 3-Chlorophenyl N,N-dimethyl Dimethyl amine, steric bulk Reduced basicity, increased hydrophobicity
3-(3-Trifluoromethylphenyl)-N-((R)-1-(naphthalen-1-yl)ethyl)propan-1-amine C₂₂H₂₃F₃N 374.42 g/mol 3-Trifluoromethylphenyl N-(naphthylethyl) Trifluoromethyl group, naphthalene moiety Higher lipophilicity, altered metabolic stability
1-(3-Chlorophenyl)-N-methylethanamine C₉H₁₂ClN 169.65 g/mol 3-Chlorophenyl N-methyl Shorter ethane chain Reduced flexibility, potential for altered target engagement
3-Chloro-N,N-diethylpropan-1-amine C₇H₁₆ClN 161.66 g/mol None N,N-diethyl No aromatic group Higher lipophilicity, steric hindrance

Impact of Structural Variations

Aromatic Substituents
  • Chlorine vs.
  • Dibenzazepine Core () : Desipramine’s fused aromatic system facilitates π-π stacking with biological targets, a feature absent in the target compound, which may limit its antidepressant efficacy .
Amine Substitution
  • N-Methyl vs.
  • N,N-Diethyl () : Larger alkyl groups enhance lipophilicity but may hinder interaction with polar binding pockets .
Chain Length and Flexibility
  • Ethane vs. Propane () : A shorter chain limits conformational flexibility, which could reduce interactions with extended binding sites .

Biological Activity

3-(3-Chlorophenyl)-N-methylpropan-1-amine, commonly referred to as 3-CMC (3-chloro-N-methylpropan-1-amine), is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 187.66 g/mol
  • CAS Number : 103275-33-8

The presence of a chlorophenyl group enhances the compound's reactivity and biological activity, making it a subject of interest in pharmacological research.

3-CMC is structurally related to other psychoactive substances and is known to interact with monoamine transporters. Its mechanism of action primarily involves:

  • Dopamine Uptake Inhibition : Similar to other psychostimulants, 3-CMC inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .
  • Monoamine Transporter Interaction : It exhibits selectivity towards catecholamine transporters, which is indicative of its stimulant properties .

Biological Activity

Research indicates that 3-CMC exhibits various biological activities:

  • Psychostimulant Effects : In vivo studies have demonstrated that 3-CMC increases locomotor activity in animal models, akin to the effects observed with methamphetamine .
  • Anxiolytic and Anxiogenic Properties : Acute administration has shown mixed results in anxiety-related behaviors, suggesting a complex interaction with anxiety pathways .
  • Potential for Abuse : The compound has been reported to induce conditioned place preference in animal studies, indicating its potential for abuse similar to other amphetamines .

Case Studies and Clinical Observations

Numerous case studies have documented the effects of 3-CMC in human subjects:

  • Adverse Effects : Reports from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) indicate instances of acute poisoning linked to 3-CMC use. Symptoms included tachycardia, hypertension, and agitation .
  • Fatalities : There have been documented cases where 3-CMC was implicated in fatalities, often in conjunction with other substances. These cases highlight the risks associated with its recreational use .
  • Clinical Admissions : A significant number of clinical admissions related to 3-CMC have been recorded, emphasizing the need for awareness regarding its potential dangers .

Comparative Analysis

To understand the uniqueness of 3-CMC compared to similar compounds, the following table summarizes key differences:

Compound NameStructure TypeUnique Features
3-MethylmethcathinoneCathinone derivativeKnown for potent stimulant effects
MethamphetamineAmphetamine derivativeStronger central nervous system effects
MephedroneSynthetic cathinoneSimilar stimulant profile but different structure

Research Findings

Recent studies have focused on elucidating the biochemical pathways affected by 3-CMC:

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